molecular formula C15H11BrFNO3 B7636647 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide

Cat. No. B7636647
M. Wt: 352.15 g/mol
InChI Key: GWXYVRRZCVSVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, also known as BDBMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBMF is a derivative of the compound MDMA, which is commonly known as ecstasy. However, BDBMF has distinct chemical properties that make it a unique and promising compound for future research.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it enhances the activity of these neurotransmitters in the brain. This mechanism of action is similar to that of MDMA, which is known to produce feelings of euphoria and empathy. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a lower affinity for the serotonin transporter than MDMA, which may explain its lower toxicity profile.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide produces similar biochemical and physiological effects to MDMA, including increased heart rate, blood pressure, and body temperature. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a shorter duration of action than MDMA, which may make it a more suitable compound for research purposes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide in lab experiments is that it has a lower toxicity profile than MDMA, which makes it safer for researchers to handle. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a shorter duration of action than MDMA, which may make it easier to control in experimental settings. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is that it is a relatively new compound, and there is still much to learn about its pharmacological properties.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to better understand the pharmacological properties of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, including its mechanism of action and potential side effects. Finally, there is a need for more research on the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide and other related compounds, which could lead to the development of new and improved therapeutic agents.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide involves several steps, including the reaction of 2-bromo-4-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with ammonium acetate to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a similar mechanism of action to MDMA, which is a well-known psychoactive compound. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a lower toxicity profile than MDMA, making it a safer alternative for research purposes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXYVRRZCVSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide

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